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Compound of Interest

Compound Name: 4-Dodecyloxyphenol

CAS No.: 13037-87-1

Cat. No.: B076952

Get Quote

Chemical Identity & Significance
4-Dodecyloxyphenol is a para-substituted phenolic ether. Its amphiphilic nature—combining a

polar phenolic head group with a lipophilic dodecyl tail—makes it a critical intermediate in the

synthesis of mesogenic (liquid crystalline) polymers and a stabilizer in organic synthesis.

IUPAC Name: 4-(Dodecyloxy)phenol

Common Synonyms: Hydroquinone monododecyl ether; p-Dodecyloxyphenol

CAS Registry Number: 13037-87-1

Molecular Formula:

Molecular Weight: 278.43 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR profile of 4-Dodecyloxyphenol is characterized by the distinct separation between

the aromatic core and the aliphatic chain.[1] The diagnostic signal is the triplet corresponding to

the oxymethylene protons (

) adjacent to the phenoxy ring.

NMR Data (400 MHz, )
The aromatic region typically displays an

system (or effectively two doublets) due to the para-substitution pattern, though chemical shift
similarity can sometimes induce higher-order complexity.
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Moiety
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Aromatic 6.75 – 6.82 Multiplet (d) 4H

Protons ortho to

alkoxy and

hydroxy groups (

).

Phenolic OH 4.50 – 5.00 Singlet (broad) 1H

Hydroxyl proton

(shift is

concentration/sol

vent dependent).

Ether

-CH₂

3.89 – 3.92
Triplet (

)
2H

Diagnostic

oxymethylene

protons attached

to the ether

oxygen.

Alkyl

-CH₂

1.71 – 1.78 Quintet 2H

Methylene group

to the ether

oxygen.

Bulk Alkyl 1.26 – 1.45 Multiplet (broad) 18H

Remaining

methylene

protons of the

dodecyl chain.

Terminal CH₃ 0.88 Triplet 3H

Terminal methyl

group of the

dodecyl chain.

NMR Data (100 MHz, )
The carbon spectrum confirms the asymmetry of the aromatic ring and the length of the alkyl

chain.
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Carbon Type
Shift (

, ppm)
Assignment

Aromatic C-O 153.5
Carbon attached to the

dodecyloxy group (Ipso).

Aromatic C-OH 149.8
Carbon attached to the

hydroxyl group (Ipso).

Aromatic CH 116.0, 115.6
Aromatic methine carbons

(Ortho/Meta).

Ether

-C
68.6

Oxymethylene carbon (

).

Alkyl Chain 31.9, 29.7 (bulk), 26.1, 22.7
Methylene carbons of the

aliphatic tail.

Terminal CH₃ 14.1 Terminal methyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid validation tool, specifically checking for the presence of the

free hydroxyl group and the integrity of the ether linkage.
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Wavenumber (

)
Intensity Vibrational Mode Diagnostic Value

3350 – 3450 Broad, Medium O-H Stretch

Confirms the

presence of the

phenol group (H-

bonded).

2918, 2849 Strong C-H Stretch

Asymmetric/Symmetri

c stretching of the

long alkyl chain.

1510, 1470 Strong C=C Stretch
Aromatic ring skeletal

vibrations.

1230 – 1245 Strong C-O-C Stretch
Asymmetric stretching

of the alkyl aryl ether.

825 Strong C-H Bend

Out-of-plane bending

(oop) indicative of

para-disubstitution.

Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry provides the molecular ion and a characteristic

fragmentation pattern dominated by the stability of the aromatic core.

Fragmentation Pathway
The primary fragmentation involves the cleavage of the alkyl ether chain.
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m/z (Mass-to-
Charge)

Relative
Abundance

Fragment Identity Mechanism

278 Molecular Ion
Parent molecule

radical cation.

110 Base Peak (100%)

Hydroquinone radical

cation formed via

McLafferty-like

rearrangement/alkyl

loss.

109 High
Deprotonated

hydroquinone species.

43, 57, 71... Variable Alkyl fragments

Fragmentation of the

dodecyl chain (

).

Synthesis & Purification Workflow
To ensure spectral data matches the theoretical values above, the compound is typically

synthesized via the Williamson ether synthesis. The following diagram illustrates the reaction

logic and purification checkpoints.

Hydroquinone
(Excess)

K2CO3 / Acetone
Reflux 24h

1-Bromododecane

Reaction Mixture
(Mono + Di-ether)

SN2 Substitution Filtration & 
Solvent Removal

Recrystallization
(Ethanol/Water)

Crude Solid 4-Dodecyloxyphenol
(White Crystals)

Yield ~60-70%

Click to download full resolution via product page

Figure 1: Synthetic pathway for 4-Dodecyloxyphenol via Williamson ether synthesis,

highlighting the critical recrystallization step to remove di-substituted byproducts.
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Protocol Validation (Self-Check)
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The product (

) will appear between the starting Hydroquinone (lower

) and the di-dodecyl ether byproduct (solvent front).

Melting Point: The pure compound should melt sharply between 77–79°C. A broad range

indicates contamination with the di-ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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